![molecular formula C25H18FN3O5 B2656699 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 877657-54-0](/img/no-structure.png)

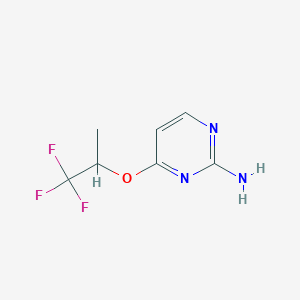

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

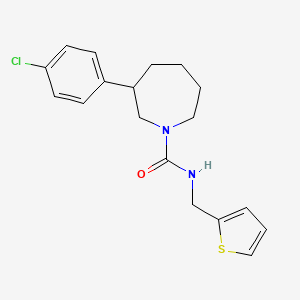

This compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-1(2H)-one moiety, which is a type of heterocyclic compound . It also has fluorophenyl and methoxyphenyl groups attached, which could potentially influence its physical and chemical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. For example, the presence of the fluorophenyl and methoxyphenyl groups could influence properties like solubility and reactivity .Scientific Research Applications

Radioligand Development for PET Imaging

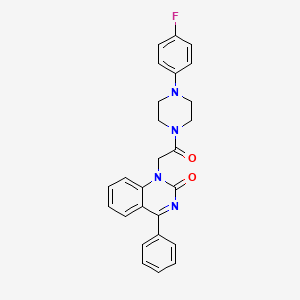

A novel series of compounds, including those similar in structural complexity to the specified molecule, have been developed as selective ligands for the translocator protein (18 kDa), which is a target for positron emission tomography (PET) imaging. These compounds, such as DPA-714, are designed with fluorine atoms to allow for labeling with fluorine-18, a radioactive isotope used in PET imaging. This enables the in vivo imaging of the translocator protein, offering insights into neuroinflammatory processes, which are critical for understanding various neurological disorders (Dollé et al., 2008).

Anticancer Activity

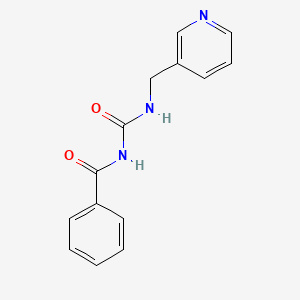

Compounds with structural features similar to the specified molecule have shown cytotoxic activity against a range of cancer cell lines. For instance, derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide have demonstrated appreciable cancer cell growth inhibition in vitro. This highlights the potential of these compounds as a foundation for developing new anticancer agents, offering a novel approach to targeting and inhibiting cancer cell growth (Al-Sanea et al., 2020).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid, followed by cyclization with urea and acetylation with N-(4-methoxyphenyl)acetamide.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3,4-dihydrobenzofuran-7-carboxylic acid", "urea", "N-(4-methoxyphenyl)acetamide" ], "Reaction": [ "Condensation of 4-fluorobenzaldehyde with 2-amino-3,4-dihydrobenzofuran-7-carboxylic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding amide intermediate.", "Cyclization of the amide intermediate with urea in the presence of a suitable catalyst such as trifluoroacetic acid or phosphoric acid to form the benzofuro[3,2-d]pyrimidine ring system.", "Acetylation of the benzofuro[3,2-d]pyrimidine intermediate with N-(4-methoxyphenyl)acetamide in the presence of a suitable acetylating agent such as acetic anhydride or acetyl chloride to form the final compound." ] } | |

CAS RN |

877657-54-0 |

Product Name |

2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide |

Molecular Formula |

C25H18FN3O5 |

Molecular Weight |

459.433 |

IUPAC Name |

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide |

InChI |

InChI=1S/C25H18FN3O5/c1-33-18-12-8-16(9-13-18)27-21(30)14-28-22-19-4-2-3-5-20(19)34-23(22)24(31)29(25(28)32)17-10-6-15(26)7-11-17/h2-13H,14H2,1H3,(H,27,30) |

InChI Key |

NGXOWXAXAAFZPL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2656616.png)

![1-[4-(Cyclohexyloxy)phenyl]ethan-1-one](/img/structure/B2656618.png)

![2-(o-Tolyl)imidazo[1,2-a]pyridine](/img/structure/B2656623.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B2656626.png)

![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2656631.png)

![4-chloro-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2656633.png)

![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2656636.png)

![ethyl 2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2656638.png)